4-amino-1-propyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

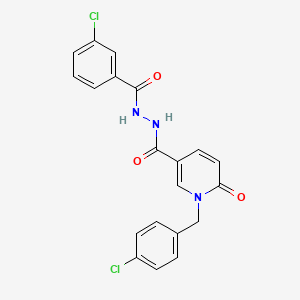

4-amino-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound with the CAS Number: 1357087-16-1 . It has a molecular weight of 168.2 .

Molecular Structure Analysis

The InChI code for 4-amino-1-propyl-1H-pyrazole-3-carboxamide is 1S/C7H12N4O/c1-2-3-11-4-5 (8)6 (10-11)7 (9)12/h4H,2-3,8H2,1H3, (H2,9,12) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-amino-1-propyl-1H-pyrazole-3-carboxamide are not available, pyrazoles in general can undergo a variety of reactions. For instance, they can exhibit reversed, exclusive 1,3,4-regioselectivity when reacted with hydrazones and nitroolefins in the presence of strong bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis and Antitumor Activities : Compounds derived from pyrazole-4-carboxamides, like 4-amino-1-propyl-1H-pyrazole-3-carboxamide, have been synthesized and analyzed for antitumor activities. Studies have shown these compounds' potential in cancer treatment, highlighting their structural and functional diversity (Hafez et al., 2013).

Theoretical and Experimental Functionalization : Investigations into the functionalization reactions of pyrazole carboxamides have provided insights into their potential applications in various fields, including drug design and material science (Yıldırım & Kandemirli, 2005).

Synthesis of Derivatives and Analogs

Novel Synthesis Methods : Novel and efficient synthesis methods for pyrazole-4-carboxamide derivatives have been developed, offering advancements in chemical synthesis and pharmaceutical research (Bobko et al., 2012).

Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been employed to create new pyrazole derivatives, improving the efficiency and speed of chemical reactions (Sun Da-gui, 2011).

Applications in Biochemistry and Pharmacology

Anticancer Properties : Research has demonstrated the synthesis of pyrazole derivatives with significant anticancer properties, underlining their potential as therapeutic agents (Hassan et al., 2014).

Insecticidal Activity : Pyrazole-4-carboxamide derivatives have shown promising results as insecticides, suggesting their utility in agricultural sciences (Ni Jue-ping, 2011).

Advanced Material Science

Crystal Structure Analysis : The crystal structure and synthesis of specific pyrazole-4-carboxamide derivatives have been studied, contributing to material science and crystallography (Rambabu et al., 2011).

Sensor Development : Pyrazole-4-carboxamide derivatives have been used in developing sensors, such as a Cr3+ ion-selective electrode, showcasing their application in environmental monitoring and analytical chemistry (Zamani et al., 2009).

Eigenschaften

IUPAC Name |

4-amino-1-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIJGDMKVGRXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-propyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)

![3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B2830067.png)

![3-((2E)but-2-enyl)-8-[2-((2E)but-2-enyloxy)phenyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2830070.png)

![8-(4-Bromophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2830071.png)

![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-(ethylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2830075.png)

![N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2830076.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)

![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)